molecular formula C14H10ClN5O B12518436 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-90-3

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12518436
CAS No.: 651769-90-3
M. Wt: 299.71 g/mol
InChI Key: PQTAFLGIPSUAER-UHFFFAOYSA-N
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Description

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is a synthetic organic compound featuring a benzamide core scaffold substituted with chlorine and a phenyl group on one side and a tetrazole heterocycle on the other. The tetrazole group, a bioisostere for carboxylic acids, is a privileged structure in medicinal chemistry that can enhance metabolic stability and improve binding affinity to biological targets, making it a valuable moiety in drug discovery . This compound is of significant interest in pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs). Structurally similar N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent agonists of the orphan receptor GPR35, a potential therapeutic target for pain, inflammatory, and metabolic diseases . In biological assays, such compounds demonstrate activity by triggering a dose-dependent dynamic mass redistribution (DMR) response and desensitizing cells to subsequent stimulation by reference agonists . The specific pattern of substitution on the benzamide and phenyl rings, including halogens like chlorine, is a critical determinant of potency, as explored in detailed structure-activity relationship (SAR) studies . Researchers utilize this chemical as a key intermediate or final compound for designing and synthesizing novel bioactive molecules. Its structure serves as a core template for exploring interactions with enzyme active sites, such as those of cyclooxygenases (COX), and for developing new anti-inflammatory and analgesic agents . As a building block, it is supplied For Research Use Only, aimed at supporting scientific investigations in hit-to-lead optimization, mechanism of action studies, and other preclinical research.

Properties

CAS No.

651769-90-3

Molecular Formula

C14H10ClN5O

Molecular Weight

299.71 g/mol

IUPAC Name

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C14H10ClN5O/c15-12-8-9(13-17-19-20-18-13)6-7-11(12)14(21)16-10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,17,18,19,20)

InChI Key

PQTAFLGIPSUAER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C3=NNN=N3)Cl

Origin of Product

United States

Preparation Methods

Structural Overview and Key Precursors

The target compound (C$${14}$$H$${10}$$ClN$$_5$$O) consists of:

  • A benzamide core substituted with chlorine at position 2.
  • A phenyl group attached to the amide nitrogen.
  • A 1H-tetrazole ring at position 4.

Critical intermediates :

  • 2-Chloro-N-phenyl-4-cyanobenzamide : The nitrile group at position 4 serves as the precursor for tetrazole formation.
  • Sodium azide (NaN$$_3$$) : Required for [3+2] cycloaddition with nitriles.

Synthetic Pathways

Step 1: Synthesis of 2-Chloro-N-phenyl-4-cyanobenzamide

The benzamide backbone is constructed via amide coupling between 2-chloro-4-cyanobenzoyl chloride and aniline.

Procedure :

  • Reagents :
    • 2-Chloro-4-cyanobenzoyl chloride (1 equiv).
    • Aniline (1.2 equiv).
    • Base (e.g., triethylamine or pyridine, 2 equiv).
    • Solvent: DMF or THF.
  • Reaction conditions :

    • Stir at 0–5°C for 1 hour, then room temperature for 12 hours.
    • Acidic workup (1M HCl) to precipitate the product.
  • Yield : ~85–92%.

Analytical data :

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 10.45 (s, 1H, NH), 8.20 (d, $$J = 8.4$$ Hz, 1H, Ar–H), 7.85–7.75 (m, 3H, Ar–H), 7.50–7.40 (m, 2H, Ar–H).

Step 2: [3+2] Cycloaddition to Form the Tetrazole Ring

The nitrile group undergoes cycloaddition with sodium azide under catalytic conditions.

Cobalt(II)-Catalyzed Method

Catalyst : Co(II) complex with $$N,N$$-bis(pyridin-2-ylmethyl)quinolin-8-amine.

Procedure :

  • Reagents :
    • 2-Chloro-N-phenyl-4-cyanobenzamide (1 equiv).
    • NaN$$_3$$ (1.2 equiv).
    • Co(II) catalyst (1 mol%).
    • Solvent: DMSO or DMF.
  • Reaction conditions :

    • Heat at 110°C for 12 hours under inert atmosphere.
  • Yield : 89–98%.

Mechanistic insight :

  • The Co(II) catalyst activates the nitrile via coordination, enabling cycloaddition with azide.
  • Intermediate cobalt-diazido species (e.g., [L$$^1$$Co(N$$3$$)$$2$$]) are isolable and structurally characterized.
Aluminum Chloride (AlCl$$_3$$)-Catalyzed Method

Procedure :

  • Reagents :
    • NaN$$3$$ (1.5 equiv).
    • AlCl$$3$$ (10 mol%).
    • Solvent: DMF.
  • Reaction conditions :

    • Reflux at 90°C for 16 hours.
  • Yield : 84–91%.

Nano-TiCl$$4$$·SiO$$2$$-Catalyzed Method

Catalyst : Titanium chloride supported on silica nanoparticles.

Procedure :

  • Reagents :
    • NaN$$_3$$ (1.2 equiv).
    • Nano-TiCl$$4$$·SiO$$2$$ (0.1 g/mmol substrate).
    • Solvent: DMF.
  • Reaction conditions :

    • Reflux at 110°C for 8 hours.
  • Yield : 89%.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Time (h) Yield (%)
Cobalt(II)-catalyzed Co(II) complex DMSO 110°C 12 89–98
AlCl$$_3$$-catalyzed Aluminum chloride DMF 90°C 16 84–91
Nano-TiCl$$4$$·SiO$$2$$ Titanium chloride/silica DMF 110°C 8 89

Key observations :

  • Cobalt catalysts achieve near-quantitative yields but require homogeneous conditions.
  • Nano-TiCl$$4$$·SiO$$2$$ offers easier separation and reusability.
  • AlCl$$_3$$ is cost-effective but less efficient for electron-deficient nitriles.

Optimization Strategies

Solvent Effects

  • DMF : Preferred for high solubility of intermediates and catalysts.
  • DMSO : Enhances reaction rates in Co(II)-catalyzed systems.
  • Water : Avoided due to hydrolysis of nitriles to amides.

Microwave Assistance

Microwave irradiation reduces reaction times from hours to minutes:

  • Example : 2-Chloro-N-phenyl-4-cyanobenzamide + NaN$$_3$$ in DMF with MW (130°C, 2 h) → 92% yield.

Workup and Purification

  • Acid-base extraction : Dilute HCl (1M) precipitates the product.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for purity >95%.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 8.15 (d, $$J = 8.4$$ Hz, 1H), 7.92–7.85 (m, 2H), 7.70–7.60 (m, 4H), 7.50–7.45 (m, 2H).
  • IR (KBr) : 2229 cm$$^{-1}$$ (C≡N, absent in final product), 1675 cm$$^{-1}$$ (C=O), 1600 cm$$^{-1}$$ (tetrazole ring).
  • MS (ESI) : m/z 299.71 [M+H]$$^+$$.

X-ray Crystallography

  • Single-crystal studies confirm the planar tetrazole ring and ortho-chlorine substitution.

Challenges and Limitations

  • Nitrile hydrolysis : Competing hydrolysis to amide under acidic conditions requires strict anhydrous conditions.
  • Catalyst cost : Co(II) complexes are expensive compared to AlCl$$_3$$.
  • Byproducts : Trace amounts of 5-substituted tetrazole regioisomers may form.

Industrial Applications and Patents

  • Antiallergic agents : Derivatives of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide are patented for treating asthma and allergic rhinitis.
  • Scale-up protocols : Patents describe kilogram-scale synthesis using DMF and Pd/C hydrogenation for nitro intermediates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Agricultural Applications

Herbicidal Activity

The compound is primarily recognized for its herbicidal properties. It belongs to a class of compounds known as N-(tetrazol-5-yl)arylcarboxamides, which have been developed for controlling unwanted vegetation. Research indicates that these compounds exhibit strong herbicidal activity even at low application rates, making them suitable for use in transgenic crops that are tolerant to specific herbicides .

Case Study: Efficacy Against Weeds

A study demonstrated the effectiveness of N-(tetrazol-5-yl)arylcarboxamides in controlling broadleaf and grass weeds in maize crops. The results showed significant reductions in weed biomass, suggesting that these compounds could be integrated into sustainable agricultural practices to enhance crop yields while minimizing herbicide resistance development .

Medicinal Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide. This compound has shown potential against various bacterial strains and fungi. For example, a series of tetrazole compounds were tested for their antibacterial activity using the disc diffusion method, with some derivatives exhibiting superior activity compared to traditional antibiotics such as ampicillin .

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. Research indicates that tetrazole derivatives can act as potent inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Compounds similar to this compound have been evaluated for their ability to reduce inflammation and pain in animal models, showing comparable efficacy to established anti-inflammatory medications .

The applications of this compound extend across agricultural and medicinal fields, showcasing its versatility as a herbicide and a potential therapeutic agent. Future research should focus on optimizing its chemical structure to enhance efficacy while minimizing toxicity. Additionally, exploring its mechanisms of action could lead to the development of new drugs targeting inflammation and microbial infections.

Continued exploration into the environmental impact and safety profile of this compound will be essential for its integration into agricultural practices and therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide and its analogs:

Compound Name Molecular Formula Key Substituents/Features Biological Target/Activity Key Properties Reference
This compound C14H10ClN5O Cl (C2), phenylamide, tetrazole (C4) Potential receptor antagonism Moderate lipophilicity, acidic tetrazole
4-Chloro-N-[5-chloro-2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide (CID 215303) C15H11Cl2N5O2 Cl (C4), Cl (C5), methoxy-tetrazole linker Not specified Increased solubility (methoxy), dual Cl
3-Chloro-4-(4-chloro-phenyl)-azetidin-2-one derivative C29H22ClN5O2 (example) Azetidin-2-one, biphenyl-tetrazole, chloro groups AT1 Angiotensin II Receptor Antagonist Conformational rigidity, high affinity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C10H5ClF2N2OS Thiazole (replaces tetrazole), F (C2, C4), Cl PFOR enzyme inhibition Electronegative (F), metabolic stability
SCH 900822 (Glucagon receptor antagonist) C29H34Cl2N6O2 Diazaspiro decen ring, tert-butyl, dichlorophenyl Glucagon Receptor Antagonist High potency, selective binding

Key Differences and Implications

Tetrazole vs. Thiazole :

  • Replacement of tetrazole with thiazole (as in ) eliminates the acidic proton critical for ionic interactions but introduces sulfur-based hydrogen bonding. Fluorine substituents enhance electronegativity and stability .
  • Example : The PFOR enzyme inhibitor’s activity relies on thiazole-mediated hydrogen bonds, whereas tetrazole-containing analogs target G-protein-coupled receptors .

Substituent Effects :

  • Chlorine vs. Methoxy : The methoxy group in CID 215303 () improves aqueous solubility but reduces lipophilicity compared to the chloro substituent in the target compound .
  • Dual Chlorine (CID 215303) : Enhances halogen bonding but may increase molecular weight and steric hindrance .

The biphenyl-tetrazole system mimics losartan’s AT1 receptor interaction . Diazaspiro Decen (): The spirocyclic system in SCH 900822 enhances metabolic stability and selectivity for the glucagon receptor .

Biological Activity

2-Chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide (CAS No. 651769-90-3) is a compound featuring a tetrazole ring and a chlorine atom, contributing to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C14H10ClN5O
  • Molecular Weight : 299.71 g/mol

The compound's structure includes a chloro substituent and a tetrazole moiety, which enhances its reactivity and biological activity compared to similar compounds.

Antimicrobial Activity

Research indicates that tetrazole-containing compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method has been utilized to measure the zones of inhibition, revealing promising results for compounds similar to this compound .

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundStaphylococcus aureus100
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo...)Pseudomonas aeruginosa125

GPR35 Agonism

Recent studies have identified this compound as a potent agonist for G protein-coupled receptor 35 (GPR35). This receptor has been implicated in various physiological processes, including pain and inflammation. The compound demonstrated a dose-dependent response in dynamic mass redistribution assays, indicating its potential role in treating metabolic diseases .

CompoundEC50 (µM)Activity
This compound0.059GPR35 Agonist
N-(5-bromo...)0.086GPR35 Agonist

The mechanism of action for this compound involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing for binding to active sites on enzymes or receptors. The presence of the chlorine atom enhances hydrogen bonding capabilities, stabilizing the compound's interaction with biological targets.

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of structural modifications on the biological activity of tetrazole derivatives. For example, variations in halogen substitutions at different positions on the benzamide structure significantly alter potency against GPR35 and other biological targets. Compounds with electron-withdrawing groups tend to exhibit enhanced activity compared to their unsubstituted counterparts .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several tetrazole derivatives against common pathogens. The results indicated that the introduction of a tetrazole group significantly improved antibacterial properties compared to traditional antibiotics .
  • GPR35 Targeting : Another investigation focused on the agonistic effects of various benzamide derivatives on GPR35. The findings suggested that compounds with a tetrazole moiety exhibited superior efficacy in activating this receptor, which is crucial for developing new treatments for inflammatory diseases .

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